molecular formula C14H20N2O3 B2860749 N'-(2-methoxyphenyl)-N-pentyloxamide CAS No. 898375-10-5

N'-(2-methoxyphenyl)-N-pentyloxamide

Cat. No. B2860749
CAS RN: 898375-10-5
M. Wt: 264.325
InChI Key: NZWNNTCQFNQXPV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure. The presence of functional groups like the amide and the methoxy group could potentially make it reactive towards certain reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .

Scientific Research Applications

Methoxyflurane in Trauma Pain

Methoxyflurane, a halogenated ether, has been used as an analgesic in Australia and New Zealand for over 30 years. It is effective for managing acute pain due to minor trauma, with a rapid onset of analgesia. Its non-invasive self-administration and rapid action make it useful in emergency settings (Blair & Frampton, 2016).

Photochemotherapy of Psoriasis

Oral methoxsalen, followed by longwave ultraviolet light, effectively clears generalized psoriasis. This method, termed photochemotherapy, emphasizes the interaction between light and drug (Parrish et al., 1974).

N-(4-Hydroxyphenyl) Retinamide in Breast Cancer Prevention

N-(4-Hydroxyphenyl) retinamide (Fenretinide) and tamoxifen have shown synergistic effects against mammary cancer in preclinical studies. A pilot study in women at high risk for breast cancer indicated acceptable tolerability for this combination (Conley et al., 2000).

SB-399885 as a 5-HT6 Receptor Antagonist

SB-399885, a compound with high affinity for human recombinant and native 5-HT(6) receptors, has cognitive enhancing properties. It could have therapeutic utility in disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Reactive Oxygen Species in Cervical Carcinoma Cells

N-(4-hydroxyphenyl)retinamide (4HPR) induces apoptosis in cervical carcinoma cells, possibly through the enhancement of reactive oxygen species generation. This mechanism could be involved in its antineoplastic action (Oridate et al., 1997).

N-(4-Methoxyphenyl)Pentanamide Against Toxocara canis

N-(4-Methoxyphenyl)pentanamide (N4MP), a simplified derivative of albendazole, displays anthelmintic properties against the nematode Toxocara canis, highlighting its potential as a novel anthelmintic agent (Silva et al., 2022).

Mechanism of Action

Target of Action

The compound N1-(2-methoxyphenyl)-N2-pentyloxalamide, also known as N’-(2-methoxyphenyl)-N-pentyloxamide, primarily targets α1A/α1D-adrenoceptors and 5-HT1A receptors . These receptors play a crucial role in various physiological processes. For instance, α1A-adrenoceptors are involved in prostate contraction, while α1D-adrenoceptors and 5-HT1A receptors contribute to prostate cell proliferation .

Mode of Action

N1-(2-methoxyphenyl)-N2-pentyloxalamide interacts with its targets by behaving as a multi-target antagonist . It reduces phenylephrine-induced contractions and shows high affinity for the 5-HT1A receptors . The compound also exhibits low affinity for receptors unrelated to benign prostatic hyperplasia (BPH) such as α1B-adrenoceptors, α2A-adrenoceptors, muscarinic, and 5-HT2A receptors .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. By antagonizing α1A/α1D-adrenoceptors and 5-HT1A receptors, it can block prostate contraction and cell growth . This action is particularly relevant in the context of BPH, a disease characterized by an imbalance of cell growth and apoptosis .

Pharmacokinetics

For instance, its high affinity for certain receptors and low affinity for others may influence its distribution and elimination .

Result of Action

The molecular and cellular effects of N1-(2-methoxyphenyl)-N2-pentyloxalamide’s action are primarily observed in the context of BPH. The compound can prevent prostate contraction and cell growth, thereby potentially alleviating symptoms of BPH .

Action Environment

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions involving this compound could be numerous, depending on its properties and potential applications. It could be studied for its potential uses in various fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

N'-(2-methoxyphenyl)-N-pentyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-3-4-7-10-15-13(17)14(18)16-11-8-5-6-9-12(11)19-2/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWNNTCQFNQXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C(=O)NC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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